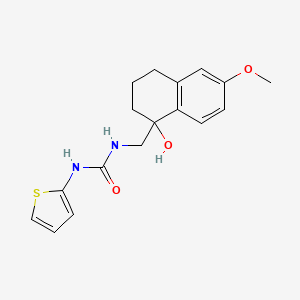

1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)urea

Description

1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative characterized by a hybrid structure combining a partially saturated naphthalene core (tetrahydronaphthalene) with a thiophene-urea pharmacophore. The tetrahydronaphthalene moiety is substituted with hydroxy and methoxy groups at positions 1 and 6, respectively, which may enhance hydrogen-bonding interactions and modulate solubility. The thiophene ring, a heterocyclic aromatic system, is linked via a urea bridge, a functional group often associated with biological activity due to its hydrogen-bonding capacity.

Properties

IUPAC Name |

1-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-22-13-6-7-14-12(10-13)4-2-8-17(14,21)11-18-16(20)19-15-5-3-9-23-15/h3,5-7,9-10,21H,2,4,8,11H2,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXLDUFEIQTSMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)NC3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 293.37 g/mol. The structure features a tetrahydronaphthalene core substituted with a hydroxy group and a methoxy group, along with a thiophene moiety linked through a urea functional group.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research on related tetrahydronaphthalene derivatives has shown promising results in inhibiting tumor growth in various cancer cell lines. These compounds may exert their effects by inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential efficacy in treating neurodegenerative diseases. Studies have demonstrated that tetrahydronaphthalene derivatives can act as antagonists at corticotropin-releasing factor (CRF) receptors, which are implicated in stress-related disorders such as anxiety and depression . The ability to modulate neurotransmitter systems makes this compound a candidate for further investigation in neuropharmacology.

Antimicrobial Activity

Emerging evidence suggests that the compound may possess antimicrobial properties. Research indicates that thiophene-containing compounds can exhibit antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential microbial enzymes . This activity could be particularly relevant in the context of increasing antibiotic resistance.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with multiple biological targets:

- Receptor Modulation : Similar compounds have been shown to interact with dopamine receptors, suggesting potential applications in psychiatric disorders.

- Enzyme Inhibition : The urea moiety may facilitate interactions with enzymes involved in cellular signaling pathways.

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of related tetrahydronaphthalene derivatives on human breast cancer cells. Results indicated that these compounds inhibited cell viability and induced apoptosis at concentrations as low as 10 µM. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Neuroprotective Effects

In an animal model of stress-induced anxiety, administration of a similar tetrahydronaphthalene compound resulted in significant reductions in anxiety-like behaviors. This effect was associated with alterations in CRF levels and improved cognitive function .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 293.37 g/mol |

| Anticancer Activity | IC50 = 10 µM (breast cancer) |

| Neuroprotective Activity | Significant reduction in anxiety-like behavior |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

Scientific Research Applications

Anticancer Properties

Recent research has highlighted the anticancer potential of compounds similar to 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)urea. In vitro studies have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from N,N′-dialkyl ureas demonstrated effective inhibition of cancer cell proliferation with minimal toxicity to healthy fibroblast cells .

Antibacterial Activity

The compound also shows promising antibacterial properties. Studies have reported that related urea derivatives possess robust antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, indicating their potential as antibacterial agents .

Therapeutic Applications

Given its biological activities, this compound could be explored for several therapeutic applications:

- Cancer Treatment : The compound's ability to selectively target cancer cells while sparing healthy cells positions it as a candidate for further development in cancer therapy.

- Antibacterial Agents : Its efficacy against antibiotic-resistant strains makes it a valuable addition to the arsenal against bacterial infections.

Case Studies and Research Findings

A comprehensive review of recent literature reveals several case studies that illustrate the potential applications of this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives from the literature, focusing on core scaffolds, substituents, and inferred structure-activity relationships (SAR).

Structural Analogues and Core Modifications

Key Observations

This could influence binding to hydrophobic pockets in biological targets . In contrast, pyrimidin-2-ol/thiol derivatives (4a-d) feature a rigid heterocyclic scaffold, which may favor planar interactions with enzymes or receptors .

Substituent Effects :

- The 1-hydroxy-6-methoxy groups on the tetrahydronaphthalene may improve solubility via hydrogen bonding, whereas electron-withdrawing substituents (e.g., 4-fluorophenyl in 5h) could enhance metabolic stability .

- Thiophene-urea linkage is conserved across analogs, suggesting its critical role in activity. For example, compounds 5h and 5j demonstrated anticancer activity against 60 cell lines, implying that the thiophene-urea motif is a viable pharmacophore .

Synthetic Routes: Urea-thiophene derivatives in were synthesized via nucleophilic substitution or condensation reactions, often under basic conditions (e.g., KOH/ethanol in ). The target compound likely requires similar strategies but with a tetrahydronaphthalene precursor .

Biological Activity Trends :

- Pyridinyl ureas (5h, 5j) with electron-withdrawing groups (fluoro, ester) showed moderate-to-high anticancer activity, while electron-donating groups (methoxy, hydroxy) in the target compound might alter potency or selectivity due to electronic or steric effects .

Hypothetical SAR Insights

- Hydrophobic Interactions : The tetrahydronaphthalene core may enhance binding to lipid-rich targets compared to smaller pyridinyl or benzo[b]thiophene systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)urea, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and urea bond formation. Key steps include:

- Coupling reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the tetrahydroquinoline and thiophene moieties via a urea bridge .

- Condition optimization : Temperature (e.g., 0–25°C for sensitive intermediates), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., DMAP for acylation) .

- Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

- Methodology :

- NMR spectroscopy : H and C NMR confirm regiochemistry and stereochemistry, particularly for the hydroxy and methoxy groups on the tetrahydronaphthalene core .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies urea C=O stretching (~1640–1680 cm) and hydroxyl groups (~3200–3600 cm) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Methodology :

- In vitro enzyme inhibition : Screen against kinases (e.g., RET kinase) or receptors using fluorescence-based assays .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .

- Solubility/stability : Measure kinetic solubility in PBS and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

- Methodology :

- Crystallization : Optimize conditions (vapor diffusion, mixed solvents) to obtain single crystals .

- Data collection : Use synchrotron radiation for high-resolution datasets.

- Refinement : SHELXL refines hydrogen-bonding networks and validates stereocenters (e.g., hydroxy group configuration) .

- Case study : Analogous urea-thiophene structures (e.g., CAS 2034500-09-7) show intermolecular H-bonding influencing stability .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace thiophene with furan or adjust methoxy position) .

- Biological testing : Compare IC values across analogs to identify critical pharmacophores.

- Data analysis : Use QSAR models (e.g., CoMFA) to correlate structural features with activity .

Q. What strategies address contradictions in pharmacological data (e.g., conflicting IC values across studies)?

- Methodology :

- Reproducibility checks : Standardize assay protocols (e.g., ATP concentration in kinase assays).

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python) to identify outliers .

- Orthogonal assays : Validate results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can computational methods predict binding modes and target interactions?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with RET kinase or similar targets .

- MD simulations : GROMACS or AMBER simulate ligand-protein stability over 100+ ns trajectories.

- Pharmacophore mapping : Identify essential features (e.g., urea H-bond donors) using MOE .

Q. What experimental approaches optimize solubility without compromising activity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.